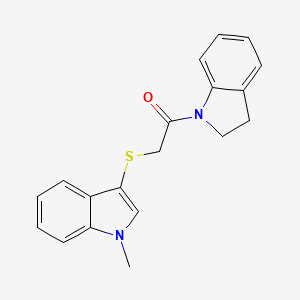

1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-(1-methylindol-3-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-20-12-18(15-7-3-5-9-17(15)20)23-13-19(22)21-11-10-14-6-2-4-8-16(14)21/h2-9,12H,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJYWCFKIPIARS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation reactions may use reagents like chromium(VI) oxide or potassium permanganate.

Reduction reactions might involve hydrogenation using palladium on carbon.

Substitution reactions can be facilitated by strong nucleophiles such as sodium hydride.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone is , with a molecular weight of approximately 298.40 g/mol. The compound features an indole ring system, which is known for its biological activity and structural versatility.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including 1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone.

Case Studies:

-

Broad-Spectrum Anticancer Activity :

A study reported that various indolin derivatives exhibited broad-spectrum activity against multiple cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of signaling pathways related to cell survival and death . -

Specific Cell Line Studies :

Another research effort focused on synthesizing spiro-indolin compounds, which demonstrated promising antiproliferative effects against human cancer cell lines. The synthesized analogs showed significant inhibition of cell growth, suggesting that modifications to the indole structure can enhance anticancer efficacy .

Synthetic Methodologies

The synthesis of 1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone has been achieved through various methodologies that emphasize efficiency and environmental sustainability.

Green Chemistry Approaches :

Recent advancements in synthetic strategies have incorporated greener methodologies, such as solvent-free reactions and microwave-assisted synthesis, which reduce waste and improve yield. These methods are particularly relevant in the pharmaceutical industry, where sustainability is becoming increasingly important .

Pharmacological Insights

The pharmacological applications of this compound extend beyond anticancer properties. Research indicates potential uses in treating other conditions due to its ability to interact with various biological targets.

Potential Therapeutic Uses :

-

Neuroprotective Effects :

Some indole derivatives have shown neuroprotective effects in preclinical studies, suggesting their potential use in neurodegenerative diseases . -

Antimicrobial Properties :

Indoles are also being explored for their antimicrobial activities, with some derivatives demonstrating effectiveness against a range of pathogens .

Mechanism of Action

The mechanism by which 1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific derivatives and their intended applications.

Comparison with Similar Compounds

1-(Indolin-1-yl)ethan-1-one: A simpler indole derivative without the thioether group.

1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamines: Another indole derivative with potential as a norepinephrine reuptake inhibitor.

Uniqueness: 1-(Indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone stands out due to its unique combination of the indole core, thioether group, and methylation. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone is a synthetic compound belonging to the indole derivative class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 334.43 g/mol. The structure features an indole ring system combined with a thioether linkage, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.43 g/mol |

| IUPAC Name | 1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone |

Biological Activity Overview

Research indicates that indole derivatives, including 1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone, exhibit various biological activities such as:

- Antimicrobial Activity : Indole derivatives have been studied for their ability to inhibit bacterial growth. For instance, compounds similar to 1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone have shown significant antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Some studies have identified indole derivatives as potential nonsteroidal anti-inflammatory drugs (NSAIDs). The compound's interaction with cyclooxygenase enzymes (COX) suggests it may serve as an effective anti-inflammatory agent .

The mechanisms by which 1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone exerts its biological effects include:

Inhibition of Enzymatic Activity :

The compound has been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation and pain .

Antimicrobial Mechanisms :

Indole derivatives may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways, contributing to their antimicrobial properties .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Antimicrobial Evaluation : A study conducted on various indole derivatives demonstrated that certain compounds displayed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against resistant bacterial strains . This highlights the potential of indole derivatives in combating antibiotic resistance.

- Anti-inflammatory Research : In vivo studies on novel indole derivatives indicated significant analgesic and anti-inflammatory activity, with some compounds outperforming established NSAIDs like celecoxib in preclinical models .

- Molecular Docking Studies : Computational studies have been utilized to predict the binding affinity of 1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone to various biological targets, revealing promising interactions that support its potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.